molecular formula C13H8ClNO B14004747 6(5H)-Phenanthridinone,8-chloro- CAS No. 26844-83-7

6(5H)-Phenanthridinone,8-chloro-

Cat. No.: B14004747
CAS No.: 26844-83-7
M. Wt: 229.66 g/mol
InChI Key: AWRYMEFFWINYLP-UHFFFAOYSA-N
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Description

6(5H)-Phenanthridinone, 8-chloro- is a heterocyclic compound with a phenanthridinone core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 8th position of the phenanthridinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6(5H)-Phenanthridinone, 8-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in acetic acid or other suitable solvents .

Industrial Production Methods: Industrial production of 6(5H)-Phenanthridinone, 8-chloro- may involve multi-step synthesis processes, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6(5H)-Phenanthridinone, 8-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone, 8-chloro- involves its interaction with molecular targets such as poly(ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. This mechanism is particularly relevant in cancer cells, where the inhibition of PARP can enhance the efficacy of other chemotherapeutic agents .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 8th position in 6(5H)-Phenanthridinone, 8-chloro- enhances its reactivity and biological activity compared to its non-chlorinated analogs.

Properties

CAS No.

26844-83-7

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

8-chloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16)

InChI Key

AWRYMEFFWINYLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

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